molecular formula C17H24N2O4S B7154605 N-(1-benzyl-2-oxopiperidin-3-yl)-2-methyl-3-methylsulfonylpropanamide

N-(1-benzyl-2-oxopiperidin-3-yl)-2-methyl-3-methylsulfonylpropanamide

Cat. No.: B7154605
M. Wt: 352.5 g/mol
InChI Key: DCVNPEFBNLITSW-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxopiperidin-3-yl)-2-methyl-3-methylsulfonylpropanamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, an oxopiperidine ring, and a methylsulfonylpropanamide moiety

Properties

IUPAC Name

N-(1-benzyl-2-oxopiperidin-3-yl)-2-methyl-3-methylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-13(12-24(2,22)23)16(20)18-15-9-6-10-19(17(15)21)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVNPEFBNLITSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)C(=O)NC1CCCN(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxopiperidin-3-yl)-2-methyl-3-methylsulfonylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxopiperidine Ring: The oxopiperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.

    Attachment of the Methylsulfonylpropanamide Moiety: This step involves the reaction of the oxopiperidine intermediate with a methylsulfonylpropanamide derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxopiperidin-3-yl)-2-methyl-3-methylsulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzyl-2-oxopiperidin-3-yl)-2-methyl-3-methylsulfonylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxopiperidin-3-yl)-2-methyl-3-methylsulfonylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2-oxopiperidin-3-yl acetate
  • N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide
  • N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide

Uniqueness

N-(1-benzyl-2-oxopiperidin-3-yl)-2-methyl-3-methylsulfonylpropanamide is unique due to the presence of the methylsulfonylpropanamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.

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